Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate is a complex organic compound known for its role as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating bacterial resistance to beta-lactam antibiotics, making this compound significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate involves multiple steps. One common method includes the reaction of a lactone with an azacycloalkylamine, followed by contact with a sulfonyl halide in the presence of a tertiary amine base . The process requires precise control of reaction conditions, including temperature and pH, to ensure high yield and purity.
Industrial Production Methods
Industrial production often scales up the laboratory methods, utilizing large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and adjusting parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to convert ketones to alcohols, impacting the compound’s reactivity.
Substitution: Common in modifying the piperidine ring or the diazabicyclo structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products depend on the specific reactions undertaken. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in modified piperidine or diazabicyclo derivatives .
Scientific Research Applications
Tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate is widely used in:
Chemistry: As an intermediate in synthesizing complex molecules.
Biology: Studying enzyme inhibition and protein interactions.
Medicine: Developing beta-lactamase inhibitors to combat antibiotic resistance.
Mechanism of Action
The compound exerts its effects primarily through inhibition of beta-lactamase enzymes. By binding to the active site of these enzymes, it prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains. The molecular targets include various beta-lactamase enzymes, and the pathways involved are crucial for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate
- Tert-butyl 4-[(1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate lies in its specific structural configuration, which provides a distinct binding affinity and inhibitory activity against beta-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics .
Properties
IUPAC Name |
tert-butyl 4-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-24(2,3)33-23(31)26-13-11-18(12-14-26)25-21(29)20-10-9-19-15-27(20)22(30)28(19)32-16-17-7-5-4-6-8-17/h4-8,18-20H,9-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLXRZAZIKJXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCC3CN2C(=O)N3OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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